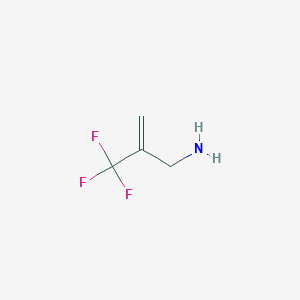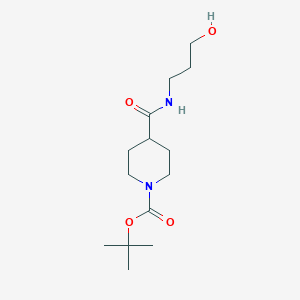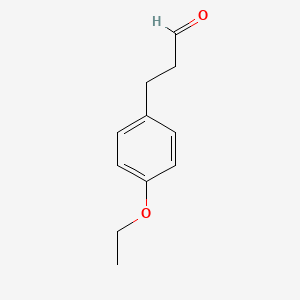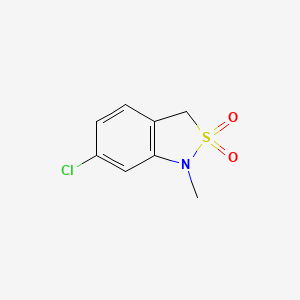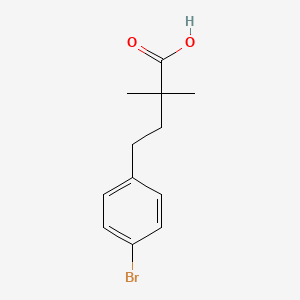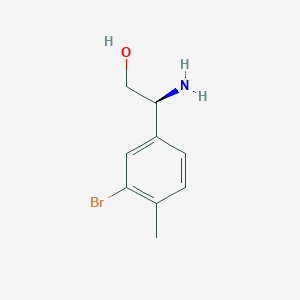
(s)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol typically involves the reaction of 3-bromo-4-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or resolving agents can ensure the production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(3-bromo-4-methylphenyl)ethanol: Lacks the chiral center, making it a racemic mixture.
2-Amino-2-(4-bromo-3-methylphenyl)ethanol: Positional isomer with different substitution pattern on the phenyl ring.
2-Amino-2-(3-chloro-4-methylphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(s)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or positional isomers. The presence of the bromine atom also imparts distinct chemical reactivity and potential for halogen bonding interactions.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
YSVIUORWGXALKI-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@@H](CO)N)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
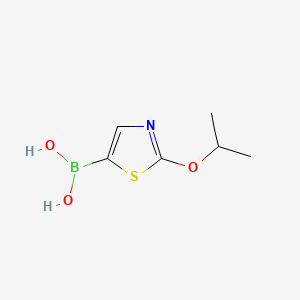
![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13552355.png)
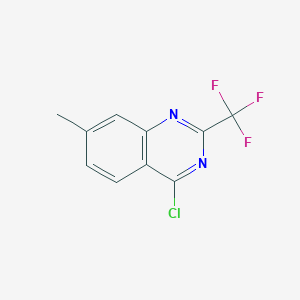
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13552367.png)
